2-phenoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide
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Description
2-phenoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases. In
Scientific Research Applications
Chemical Structure and Activity Relationships
Research has investigated compounds with structures related to 2-phenoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide, focusing on their synthesis and biological activities. For example, N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, which share structural similarities, have been synthesized and evaluated for their gastric acid antisecretory activity. These compounds were found to possess significant antisecretory effects against histamine-induced gastric acid secretion, with specific derivatives exhibiting potent activity (I. Ueda et al., 1991). This research highlights the potential therapeutic applications of such compounds in treating conditions related to excessive gastric acid production.
Histamine Receptor Antagonism and Gastroprotection
Another study explored derivatives with the phenoxypropyl piperidine structure for their histamine H2 receptor antagonistic activity and their effects on gastric anti-secretory and gastroprotective actions. The study aimed to design compounds that could serve as effective gastroprotective agents by modifying the structural components to enhance their pharmacological profile. Among the tested compounds, specific derivatives demonstrated notable potency, underlining the structure-activity relationships crucial for achieving desired biological effects (N. Hirakawa et al., 1998).
Antimicrobial Applications
Research into the antimicrobial properties of related compounds has led to the synthesis and evaluation of new Schiff bases and thiazolidinone derivatives. These studies have found that certain derivatives exhibit antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents. The synthesis involves the transformation of precursor compounds into Schiff bases, followed by cyclization to yield thiazolidinone derivatives, demonstrating a methodical approach to exploring the antimicrobial potential of these chemical structures (N. Fuloria et al., 2014).
properties
IUPAC Name |
2-phenoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c22-19(15-23-18-4-2-1-3-5-18)20-14-16-6-10-21(11-7-16)17-8-12-24-13-9-17/h1-5,16-17H,6-15H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVPMXFIWJELLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2)C3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.